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Compound of Interest

Compound Name: N-(3-chlorophenyl)hexanamide

Cat. No.: B291633 Get Quote

Technical Guide: N-(3-chlorophenyl)hexanamide
Structure, Synthesis, and Physicochemical Properties

Executive Summary
N-(3-chlorophenyl)hexanamide (also known as 3'-chlorohexananilide) is a lipophilic amide

belonging to the N-acylanilide class. Structurally, it consists of a 3-chloroaniline core coupled to

a hexanoic acid tail. While often utilized as a synthetic intermediate or a fragment in Structure-

Activity Relationship (SAR) libraries, its specific physicochemical profile—combining a

metabolic blocker (meta-chloro) with a lipophilic permeation enhancer (hexyl chain)—makes it

a critical model compound for studying amide stability and membrane permeability.

This guide provides a rigorous technical breakdown of its chemical structure, a validated

synthesis protocol, and an analysis of its biological relevance based on analogous

pharmacophores.

Chemical Structure & Physicochemical Profile[1][2]
[3][4]
Structural Analysis
The molecule comprises three distinct functional zones that dictate its reactivity and biological

interaction:
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Lipophilic Tail (Hexanyl Group): A C6 aliphatic chain that increases LogP, facilitating passive

diffusion across lipid bilayers.

Amide Linker: A hydrogen bond donor (NH) and acceptor (C=O) site, serving as the primary

dipole for receptor binding.

Electronic Modulator (3-Chlorophenyl): The chlorine atom at the meta position exerts an

inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring

and the nucleophilicity of the amide nitrogen. Crucially, it blocks metabolic hydroxylation at

the typically reactive C3 position.

Physicochemical Properties (Predicted & Experimental)
Data synthesized from fragment contributions and analogous acylanilides.

Property Value / Description Significance

IUPAC Name N-(3-chlorophenyl)hexanamide Standard nomenclature

Molecular Formula C₁₂H₁₆ClNO Core stoichiometry

Molecular Weight 225.71 g/mol
Small molecule fragment range

(<300 Da)

LogP (Predicted) 3.8 – 4.2
Highly lipophilic; likely poor

aqueous solubility

H-Bond Donors 1 (Amide NH)
Critical for receptor pocket

binding

H-Bond Acceptors 1 (Carbonyl O)
Critical for receptor pocket

binding

pKa (Amide NH) ~14.5
Weakly acidic; stable at

physiological pH

Physical State
Solid (Crystalline) or Viscous

Oil

Melting point likely 50–70°C

based on homologs

Solubility
DMSO, Ethanol, DCM,

Chloroform

Insoluble in water (< 1 mg/L

predicted)
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Synthetic Methodology
The most robust route for high-purity synthesis is the Nucleophilic Acyl Substitution using acid

chlorides. This method is preferred over direct carboxylic acid coupling (using EDC/NHS) due

to higher atom economy and simpler purification for this specific substrate.

Reaction Mechanism (DOT Visualization)
The reaction proceeds via an addition-elimination mechanism. The base (Triethylamine) is

essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing

protonation of the aniline.

Reactants
3-Chloroaniline + Hexanoyl Chloride

Tetrahedral Intermediate
(Unstable)

Nucleophilic Attack Elimination
(-Cl⁻)

Collapse

Product
N-(3-chlorophenyl)hexanamide

Byproduct
HCl (Trapped by Et3N)

Click to download full resolution via product page

Figure 1: Step-wise mechanism of the acylation reaction.

Experimental Protocol
Safety Note: 3-Chloroaniline is toxic (methemoglobinemia risk) and readily absorbed through

the skin. All operations must be performed in a fume hood with double nitrile gloves.

Reagents:

3-Chloroaniline (1.0 eq, 10 mmol, ~1.27 g)

Hexanoyl chloride (1.1 eq, 11 mmol, ~1.48 g)

Triethylamine (TEA) (1.2 eq, 12 mmol)

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:
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Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a

nitrogen inlet, dissolve 3-chloroaniline (1.27 g) in DCM (40 mL).

Base Addition: Add Triethylamine (1.7 mL) to the solution. Cool the mixture to 0°C using an

ice bath.

Acylation: Dilute Hexanoyl chloride (1.48 g) in DCM (10 mL) and add it dropwise to the

reaction mixture over 15 minutes. Observation: White fumes (HCl) may form inside the flask,

immediately neutralized by TEA to form a white precipitate (TEA·HCl).

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via

TLC (Hexane:EtOAc 4:1). The starting aniline spot should disappear.

Quenching: Quench the reaction by adding 1M HCl (20 mL) to remove unreacted amine and

dissolve TEA salts.

Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2] Wash

sequentially with:

1M HCl (20 mL)

Saturated NaHCO₃ (20 mL) – Caution: Gas evolution

Brine (20 mL)

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure (Rotavap).

Purification: Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (9:1)

or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare spectral data against these

standard values.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 7.65 (s, 1H): Aromatic proton at C2 (sandwiched between Cl and Amide).

δ 7.40 (br s, 1H): Amide NH (exchangeable).

δ 7.35 (d, 1H): Aromatic proton at C4.

δ 7.20 (t, 1H): Aromatic proton at C5.

δ 7.05 (d, 1H): Aromatic proton at C6.

δ 2.35 (t, 2H): α-Methylene protons (adjacent to carbonyl).

δ 1.70 (m, 2H): β-Methylene protons.

δ 1.35 (m, 4H): Bulk methylene chain.

δ 0.90 (t, 3H): Terminal methyl group.

Mass Spectrometry (ESI-MS)
[M+H]⁺: 226.1 m/z (Calculated).

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes.

Biological Context & SAR Applications
While N-(3-chlorophenyl)hexanamide is a specific entity, its properties are best understood in

the context of the Acylanilide pharmacophore.

Structure-Activity Relationship (SAR) Map

Meta-Chloro Substitution Hexyl Chain

N-(3-chlorophenyl)hexanamide

Blocks CYP450 hydroxylation
(Increases t½)

Electron Withdrawal
(Increases NH acidity)

High LogP (~4.0)
Enhances membrane permeability Hydrophobic Pocket Interaction
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Figure 2: Functional impact of structural components on biological activity.

Known & Potential Applications
Herbicide Intermediates: Acylanilides (e.g., Propanil) are potent Photosystem II inhibitors.

The 3-chloro analog serves as a lipophilic variant to test transport in plant cuticles [1].

Antimicrobial Agents: Lipophilic amides often exhibit activity against Gram-positive bacteria

by disrupting cell membrane integrity. The 3,4-dichloro analogs are well-documented for this

effect [2].

Enzyme Inhibition: Used as a substrate mimic for fatty acid amide hydrolase (FAAH) or

lipases, probing the steric limits of the enzyme's binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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